(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate is a complex organic compound that plays a significant role in various scientific fields, particularly in chemistry and biology. This compound is characterized by its unique molecular structure, which includes both carboxylate and aminium functional groups. These features make it a versatile building block for synthesizing more complex molecules and compounds.
This compound falls under the category of quaternary ammonium compounds due to the presence of a positively charged nitrogen atom bonded to three methyl groups and one hydroxyalkyl group. Its chemical structure allows it to participate in various chemical reactions, making it valuable for research and industrial applications. It is often utilized in drug discovery, enzyme studies, and as a probe in metabolic pathway investigations .
The synthesis of (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate typically involves several steps:
The molecular formula of (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate is C₇H₁₆N₃O₃ with a molecular weight of approximately 197.66 g/mol. The compound contains several functional groups:
The compound's structural representation can be derived from its SMILES notation: C[N+](C)(C)C[C@H](O)CC(=O)O
, indicating its stereochemistry and arrangement of atoms .
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate can undergo various chemical reactions:
The mechanism of action for (R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate primarily involves its interactions with biological macromolecules such as enzymes and receptors.
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate exhibits several notable physical and chemical properties:
The compound's log P values indicate its hydrophilicity, with values suggesting it does not readily permeate biological membranes but is highly soluble in aqueous environments .
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium (E)-3-carboxyacrylate has several applications across different scientific disciplines:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7